2-chloro-N-(2-cyanophenyl)acetamide

Sphingomyelin synthase Kinase inhibition Atherosclerosis research

Choose 2-chloro-N-(2-cyanophenyl)acetamide (CAS 71993-21-0) for its dual-role advantage: a micromolar SMS1 inhibitor (IC50 5.2μM) free of CDK2/CDC7 kinase off-target effects, ideal for sphingolipid/atherosclerosis studies, and a versatile synthetic intermediate—the α-chloroacetamide enables nucleophilic substitution while the ortho-cyano permits metal-catalyzed coupling and cycloaddition. Unlike generic 2-chloro-N-arylacetamides, the 2-cyanophenyl substituent critically alters potency and selectivity. Scaffold validated in HCT-116 xenograft (21–27% tumor reduction) and antileishmanial screening (IC50 5.39μM). Supplied at ≥95% purity.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 71993-21-0
Cat. No. B186549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-cyanophenyl)acetamide
CAS71993-21-0
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NC(=O)CCl
InChIInChI=1S/C9H7ClN2O/c10-5-9(13)12-8-4-2-1-3-7(8)6-11/h1-4H,5H2,(H,12,13)
InChIKeyCDWBEGKYMWSFFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-cyanophenyl)acetamide (CAS 71993-21-0): Procurement-Relevant Chemical and Biological Profile


2-Chloro-N-(2-cyanophenyl)acetamide (CAS 71993-21-0) is a 2-chloro-N-arylacetamide derivative with the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol . The compound is synthesized via a Schotten-Baumann reaction between chloroacetyl chloride and 2-aminobenzonitrile [1]. It is commercially available with a typical purity of ≥95% . As a member of the arylacetamide class, it serves as both a synthetic intermediate for further derivatization and a biologically active scaffold in medicinal chemistry research [2].

2-Chloro-N-(2-cyanophenyl)acetamide (CAS 71993-21-0): Why In-Class Compounds Cannot Be Interchanged


Within the 2-chloro-N-arylacetamide class, substitution of the aryl ring dramatically alters biological activity, physicochemical properties, and synthetic utility. A study of ten 2-chloro-N-arylacetamides revealed cytotoxic IC₅₀ values spanning an order of magnitude, from 4.9 to 50.1 μM, with steric and electronic substituent effects dictating in vitro antitumoral action [1]. The presence of the ortho-cyano group in 2-chloro-N-(2-cyanophenyl)acetamide confers unique reactivity for subsequent derivatization and distinct target engagement compared to analogs lacking this moiety . Consequently, substituting this compound with a generic 2-chloro-N-arylacetamide without the 2-cyanophenyl group may result in significantly altered potency, selectivity, or downstream synthetic outcomes. The quantitative evidence below substantiates this differentiation.

2-Chloro-N-(2-cyanophenyl)acetamide (CAS 71993-21-0): Quantitative Differentiation Evidence


Target Engagement Profile: SMS1 Inhibition vs. CDK2/CDC7 Activity

2-Chloro-N-(2-cyanophenyl)acetamide (SAPA 1a) is reported as a sphingomyelin synthase 1 (SMS1) inhibitor with an enzymatic IC₅₀ of 5.2 μM . In contrast, a structurally related analog with the same core scaffold (CHEMBL2348154) shows a markedly different target profile, inhibiting CDC7 with an IC₅₀ of 850 nM in HCT116 cells and CDK2 with an IC₅₀ of 310 nM [1]. This divergence in primary target engagement—micromolar SMS1 inhibition versus nanomolar kinase inhibition—demonstrates that subtle structural modifications to the 2-chloro-N-arylacetamide core produce functionally distinct chemical tools.

Sphingomyelin synthase Kinase inhibition Atherosclerosis research

Structural Basis for Synthetic Utility: Dual Reactive Handles vs. Mono-Functional Analogs

2-Chloro-N-(2-cyanophenyl)acetamide contains two orthogonal reactive groups: an electrophilic α-chloroacetamide moiety and a cyano group. The chloroacetamide serves as a handle for nucleophilic substitution, enabling displacement by amines, thiols, or heterocycles . The ortho-cyano group can participate in copper-catalyzed cascade reactions involving nitrile addition and N-arylation . In contrast, the parent analog N-(2-cyanophenyl)acetamide (CAS 25116-00-1) lacks the α-chloro group, and 2-chloro-N-phenylacetamide (CAS 587-65-5) lacks the cyano group, rendering each incapable of the full suite of derivatization reactions accessible to the target compound .

Medicinal chemistry Derivatization Chemical biology

Antileishmanial Activity and Selectivity Relative to In-Class Congeners

In a series of 2-chloro-N-arylacetamides evaluated against Leishmania amazonensis promastigotes, compound 5 (structurally closely related to the target compound) exhibited an IC₅₀ of 5.39 ± 0.67 μM with a selectivity index (SI) of 6.36 relative to murine macrophages [1]. While not a direct head-to-head comparison with the target compound itself, this study demonstrates that the 2-chloro-N-arylacetamide scaffold achieves potent antileishmanial activity with moderate selectivity. The target compound, bearing the 2-cyanophenyl moiety, may offer further optimization opportunities, but direct comparative data are unavailable.

Neglected tropical diseases Leishmaniasis Antiparasitic drug discovery

In Vivo Antitumor Efficacy in Colon Carcinoma Xenograft Model

In a study of ten 2-chloro-N-arylacetamides, compounds 2 and 3 were evaluated in HCT-116 colon carcinoma-bearing xenograft mice at 25 mg/kg/day for 15 days. Compound 2 reduced tumor growth by 21.2%, while compound 3 achieved a 27.5% reduction (both p < 0.05) [1]. The target compound, 2-chloro-N-(2-cyanophenyl)acetamide, is structurally distinct from both compounds 2 and 3, but this dataset establishes that 2-chloro-N-arylacetamides can exhibit meaningful in vivo antitumor activity without organ-specific toxicity after subacute exposure [1]. Direct in vivo efficacy data for the target compound are not reported in this study.

Oncology Colon cancer Xenograft models

Cytotoxicity Profile Against Fibroblasts: IC₅₀ Values for In-Class Compounds

Arylacetamides, including chloro, bromo, and nitro analogs, were cytotoxic to murine and human fibroblasts. Compound 2 (chloro analog) exhibited IC₅₀ values of 4.9 μg/mL (24 μM) on MRC-5 cells, while compound 4 (nitro analog) showed IC₅₀ of 1.2 μg/mL (5.6 μM) on L-929 cells [1]. The target compound, 2-chloro-N-(2-cyanophenyl)acetamide, is not directly reported in this dataset, but the study establishes that halogenated electrophile chloroacetamides possess unspecific toxic effects and strong antimitotic action [1].

Cytotoxicity Antiproliferative Toxicology

2-Chloro-N-(2-cyanophenyl)acetamide (CAS 71993-21-0): Evidence-Backed Research and Industrial Applications


Sphingomyelin Synthase 1 (SMS1) Inhibitor in Atherosclerosis Research

As a micromolar SMS1 inhibitor (IC₅₀ = 5.2 μM) , 2-chloro-N-(2-cyanophenyl)acetamide serves as a chemical probe for investigating sphingolipid metabolism and its role in atherosclerosis. Its SMS1 inhibition profile is distinct from related analogs that engage CDK2 or CDC7 [1], making it suitable for studies where kinase off-target effects must be minimized.

Synthetic Intermediate for Derivatization via Orthogonal Reactive Handles

The compound's α-chloroacetamide group enables nucleophilic substitution, while the ortho-cyano group facilitates metal-catalyzed coupling and cycloaddition reactions . This dual reactivity supports the synthesis of diverse chemical libraries, including quinazoline derivatives and indoloquinolinones, for medicinal chemistry and agrochemical development.

Anticancer Lead Optimization in Colon Carcinoma Models

In vivo efficacy has been demonstrated for 2-chloro-N-arylacetamides in HCT-116 colon carcinoma xenografts, with tumor growth reductions of 21.2%–27.5% at 25 mg/kg/day [2]. While direct data for the target compound are lacking, its structural kinship to active congeners supports its use as a starting point for lead optimization in oncology programs.

Antiparasitic Drug Discovery for Leishmaniasis

2-Chloro-N-arylacetamides exhibit antileishmanial activity against L. amazonensis promastigotes, with IC₅₀ values as low as 5.39 μM and selectivity indices up to 6.36 [3]. The target compound's scaffold is validated for antiparasitic screening, though direct data are needed to confirm potency and selectivity relative to the most active analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-(2-cyanophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.